7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene
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Overview
Description
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H10BrNO3. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene typically involves the bromination of 4-methoxy-5-nitro-2,3-dihydro-1H-indene. This process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature to ensure the selective bromination at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the nitro group.
4-Methoxy-5-nitro-2,3-dihydro-1H-indene: Similar structure but lacks the bromine atom.
7-Bromo-2,3-dihydro-1H-indene: Similar structure but lacks both the methoxy and nitro groups.
Uniqueness
7-Bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrNO3 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
7-bromo-4-methoxy-5-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10-7-4-2-3-6(7)8(11)5-9(10)12(13)14/h5H,2-4H2,1H3 |
InChI Key |
HOIBYJJJWXQIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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